N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), an imino group (=NH), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, while the imino group might be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of multiple functional groups and a potential for resonance within the molecule could lead to a variety of possible conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the imino group might be susceptible to hydrolysis, while the benzyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of New Molecules : The compound has been utilized in the synthesis of novel molecules with potential biological activities. For example, it has been involved in the creation of new 1,2,4-triazole derivatives, incorporating morpholine moieties, which were evaluated for their antimicrobial activities. These studies highlight the compound's versatility as a precursor in synthetic chemistry, enabling the development of molecules with targeted biological properties (Sahin et al., 2012).
Chemical Modification and Reactivity : Research on the chemical modification and reactivity of similar compounds has led to the synthesis of various derivatives, showcasing the compound's ability to undergo reactions that introduce new functional groups or modify its molecular structure for specific applications. This includes the formation of complexes with metals and the generation of compounds with improved biological activity profiles (Collins et al., 2000).
Potential Biological Activities
Antimicrobial Activity : Several studies have focused on the antimicrobial potential of molecules synthesized from or related to the compound . These molecules have been tested against a variety of microbial strains, demonstrating good to moderate activities, which underscores the importance of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity : Compounds synthesized from N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide have been investigated for their antitumor activities. These studies provide insights into the potential therapeutic applications of these molecules, particularly in the context of cancer treatment (Lu et al., 2017).
Future Directions
Properties
IUPAC Name |
N-benzyl-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c26-22-19(24(32)27-17-18-6-2-1-3-7-18)16-20-23(28-21-8-4-5-9-30(21)25(20)33)31(22)11-10-29-12-14-34-15-13-29/h1-9,16,26H,10-15,17H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQIWPVSDJMMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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